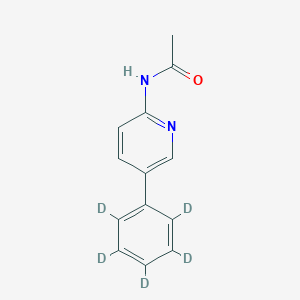
N-Acetyl-2-amino-5-phenyl-D5-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-amino-5-phenyl-D5-pyridine is a chemical compound with the molecular formula C13H7D5N2O and a molar mass of 217.28 g/mol . This compound is a deuterated analog of N-acetyl-2-amino-5-phenylpyridine, where five hydrogen atoms are replaced by deuterium. It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-amino-5-phenyl-D5-pyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-5-phenylpyridine.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated solvents and reagents to ensure high deuterium incorporation.
Catalysis: Employing catalysts to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-amino-5-phenyl-D5-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride
Major Products
Oxidation: Formation of N-acetyl-2-amino-5-phenylpyridine N-oxide.
Reduction: Formation of N-acetyl-2-amino-5-phenylpyridine.
Substitution: Formation of halogenated derivatives of this compound
Scientific Research Applications
N-Acetyl-2-amino-5-phenyl-D5-pyridine is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of N-Acetyl-2-amino-5-phenyl-D5-pyridine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can influence reaction kinetics and metabolic stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-2-amino-5-phenylpyridine: The non-deuterated analog.
2-Amino-5-phenylpyridine: Lacks the acetyl group.
N-Acetyl-2-amino-3-phenylpyridine: Positional isomer with the phenyl group at the 3-position
Uniqueness
N-Acetyl-2-amino-5-phenyl-D5-pyridine is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic investigations .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
N-[5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/i2D,3D,4D,5D,6D |
InChI Key |
FXUKKQSINSXDFT-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















